molecular formula C19H16ClN5OS B2818876 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide CAS No. 1421478-25-2

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide

Cat. No.: B2818876
CAS No.: 1421478-25-2
M. Wt: 397.88
InChI Key: VVPFILGDENIRCS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research This compound features a benzo[d][1,2,3]triazole moiety linked to an acetamide group, which is further connected to a chlorophenyl and methylthiazolyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide typically involves multiple steps, starting with the preparation of the benzo[d][1,2,3]triazole core This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to streamline the synthesis process. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can participate in substitution reactions, where one or more substituents are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired transformation.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used

Scientific Research Applications

2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide has been explored for various scientific research applications, including:

    Medicinal Chemistry: The compound’s unique structure makes it a candidate for developing new drugs, particularly for targeting specific enzymes or receptors involved in disease pathways.

    Biological Studies: It has been used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Industrial Applications: The compound’s reactivity and stability make it suitable for use in industrial processes, including the synthesis of advanced materials and catalysts.

Mechanism of Action

The mechanism of action of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction, or interference with cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(1H-1,2,3-benzotriazol-1-yl)-N-{[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl}acetamide lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields.

Properties

IUPAC Name

2-(benzotriazol-1-yl)-N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5OS/c1-12-17(27-19(22-12)13-6-2-3-7-14(13)20)10-21-18(26)11-25-16-9-5-4-8-15(16)23-24-25/h2-9H,10-11H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVPFILGDENIRCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)CN3C4=CC=CC=C4N=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.